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Compound of Interest

Compound Name: AMX208-d3

Cat. No.: B12417568 Get Quote

The subject of this guide is a quinoline derivative that functions as a c-Met inhibitor. It has been

investigated under the developmental code AMG 208. This compound inhibits both ligand-

dependent and ligand-independent activation of the c-Met tyrosine kinase, which can lead to

the inhibition of tumor cell growth in cancers that overexpress this receptor[1][2].

Chemical Properties
Property Value

Chemical Name
7-methoxy-4-[(6-phenyl-[3][4][5]triazolo[4,3-

b]pyridazin-3-yl)methoxy]quinoline

Molecular Formula C22H17N5O2

Molecular Weight 383.4 g/mol

CAS Number 1002304-34-8

Mechanism of Action: Inhibition of the HGF/c-Met
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the c-Met receptor

tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in

various cellular processes, including cell proliferation, survival, migration, and invasion.

Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous

cancers.
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The inhibitor binds to the c-Met receptor, blocking its phosphorylation and subsequent

activation of downstream signaling cascades. This disruption of the signaling pathway

ultimately inhibits tumor growth and angiogenesis.

Signaling Pathway Diagram
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Caption: The HGF/c-Met signaling pathway and the inhibitory action of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12417568?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical and Clinical Data
In Vitro Inhibitory Activity
The compound has demonstrated potent inhibitory activity against its primary target, c-Met, as

well as other kinases at higher concentrations.

Target IC50 Reference

Wild-type c-Met 5.2 nM

HGF-mediated c-Met

Phosphorylation (in PC3 cells)
46 nM

VEGF Receptor 2 (VEGFR2) 112 nM

Phase I Clinical Trial Summary
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety,

tolerability, pharmacokinetics, and antitumor activity of the c-Met inhibitor in patients with

advanced solid tumors (NCT00813384).
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Parameter Details

Patient Population

54 patients with advanced solid tumors,

including prostate, colon, esophageal, and non-

small cell lung cancer

Dose Cohorts
25, 50, 100, 150, 200, 300, and 400 mg

administered orally, once daily

Maximum Tolerated Dose (MTD) Not reached

Dose-Limiting Toxicities (DLTs)

Grade 3 increased AST (200 mg), Grade 3

thrombocytopenia (200 mg), Grade 4 acute

myocardial infarction (300 mg), Grade 3

prolonged QT (300 mg), and Grade 3

hypertension (400 mg)

Most Frequent Grade ≥3 Treatment-Related

Adverse Events

Anemia, hypertension, prolonged QT, and

thrombocytopenia

Pharmacokinetics
Linear increase in exposure with dose; mean

plasma half-life of 21.4–68.7 hours

Antitumor Activity

1 complete response (prostate cancer) and 3

partial responses (2 in prostate cancer, 1 in

kidney cancer)

Experimental Protocols
Phase I Clinical Trial Design
The following provides a general outline of the experimental protocol for the first-in-human

clinical trial.

Study Design:

Type: Open-label, dose-escalation, first-in-human study.

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor

activity of the c-Met inhibitor.
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Patient Population: Adult patients with advanced solid tumors.

Dosing Regimen: Oral administration of the compound once daily in 28-day cycles.

Dose Escalation: A modified 3+3 design was used to determine the MTD.

Inclusion Criteria (General):

Histologically or cytologically confirmed advanced solid tumor.

Failure of standard therapies or no standard therapy available.

Adequate organ function (hematological, renal, and hepatic).

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

Exclusion Criteria (General):

Prior treatment with a c-Met inhibitor.

Symptomatic central nervous system (CNS) metastases.

Significant cardiovascular disease.

Assessments:

Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs),

and laboratory tests. Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Pharmacokinetics: Plasma samples were collected at specified time points to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors

(RECIST).

Experimental Workflow Diagram
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Caption: A generalized workflow for the Phase I clinical trial of the c-Met inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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